1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Organic synthesis Building block Heterocyclic chemistry

1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) is a brominated thiophene ketone derivative characterized by a 4-bromo substituent, a 5-propyl group, and a 2-ethanone functionality on the thiophene core. The compound has a molecular formula of C9H11BrOS, a molecular weight of 247.15 g/mol, and a calculated XLogP3 value of 3.5.

Molecular Formula C9H11BrOS
Molecular Weight 247.15 g/mol
CAS No. 832741-29-4
Cat. No. B3286904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-5-propylthiophen-2-yl)ethanone
CAS832741-29-4
Molecular FormulaC9H11BrOS
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESCCCC1=C(C=C(S1)C(=O)C)Br
InChIInChI=1S/C9H11BrOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3
InChIKeyRVEBOXGTMJAMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4): Technical Baseline and Procurement Context


1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) is a brominated thiophene ketone derivative characterized by a 4-bromo substituent, a 5-propyl group, and a 2-ethanone functionality on the thiophene core . The compound has a molecular formula of C9H11BrOS, a molecular weight of 247.15 g/mol, and a calculated XLogP3 value of 3.5 . It is primarily utilized as a building block in organic synthesis and medicinal chemistry research . As a research chemical, it is supplied at typical purities of 97% and is stored under sealed, dry conditions at 2-8°C .

Why 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) Cannot Be Readily Interchanged with Analogs


Despite sharing a common thiophene-ethanone scaffold with related compounds such as the non-brominated 1-(5-propylthiophen-2-yl)ethanone (CAS 832737-24-3) and other bromothiophene ketones (e.g., 1-(4-bromothiophen-2-yl)ethanone, CAS 5370-25-2), generic substitution is not straightforward [1]. The simultaneous presence of the 4-bromo and 5-propyl substituents in CAS 832741-29-4 creates a unique reactivity profile that distinguishes it from both the unbrominated analog and mono-substituted bromothiophenes . Specifically, the bromine atom serves as a regioselective blocking group that enables C5-arylation chemistry [2], while the propyl chain alters the compound's lipophilicity (XLogP3 = 3.5) compared to unbrominated analogs . Furthermore, the specific 4-bromo-5-propyl substitution pattern is explicitly claimed in patent literature for downstream pharmacologically active agents, indicating that this particular arrangement has been selected for its functional utility over alternative substitution patterns [3].

Quantitative Differentiation of CAS 832741-29-4 Relative to Structural Analogs


Structural Differentiation: 4-Bromo-5-propyl Substitution versus Non-Brominated 5-Propyl Analog

CAS 832741-29-4 contains a bromine atom at the 4-position of the thiophene ring, whereas its closest commercially available non-brominated analog, 1-(5-propylthiophen-2-yl)ethanone (CAS 832737-24-3), lacks this halogen [1]. This structural difference confers fundamentally distinct synthetic utility: the bromine atom in CAS 832741-29-4 functions as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a regioselective blocking group for directed C-H functionalization . The non-brominated analog (CAS 832737-24-3) cannot participate in these palladium-catalyzed transformations at the 4-position without prior halogenation, thereby limiting its downstream diversification potential.

Organic synthesis Building block Heterocyclic chemistry Regioselective functionalization

Lipophilicity Differentiation: XLogP3 of 3.5 versus Unbrominated 5-Propyl Analog (Calculated LogP ~2.3-2.6)

The calculated partition coefficient (XLogP3) for CAS 832741-29-4 is 3.5, as reported in the BOC Sciences technical datasheet . For the unbrominated analog 1-(5-propylthiophen-2-yl)ethanone (CAS 832737-24-3), while an experimental logP value is not publicly reported, the calculated logP for structurally similar 2-acetyl-5-propylthiophene is estimated in the range of approximately 2.3-2.6 based on fragment-based prediction methods . The introduction of the bromine atom at the 4-position increases the compound's lipophilicity by approximately 0.9-1.2 log units, consistent with the known hydrophobic contribution of aromatic bromine substitution (Hansch π value for Br ≈ 0.86) [1].

Physicochemical properties Lipophilicity ADME prediction Chromatography

Regioselective C-H Functionalization: Bromine as a Blocking Group for C5-Arylation in 3-Substituted Thiophenes

The bromine atom at the 4-position of 3-substituted thiophene derivatives (including the 4-bromo-5-propylthiophene scaffold present in CAS 832741-29-4) has been demonstrated to serve as an effective blocking group for regioselective C5-arylation via palladium-catalyzed direct arylation [1]. This methodology enables the exclusive introduction of aryl substituents at the C5 position, preventing undesired arylation at the bromine-bearing C4 position [1]. In contrast, 3-substituted thiophenes lacking this bromine blocking group undergo non-selective arylation at both C2 and C5 positions, yielding mixtures of regioisomers that require chromatographic separation and reduce overall synthetic efficiency [1].

Palladium catalysis C-H activation Regioselective arylation Synthetic methodology

Procurement-Driven Application Scenarios for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4)


Synthesis of C5-Arylated Thiophene Derivatives via Regioselective Palladium-Catalyzed Direct Arylation

CAS 832741-29-4 is optimally suited for research programs requiring regioselective C5-arylation of 3-substituted thiophenes. The bromine atom at the 4-position serves as a blocking group that directs palladium-catalyzed C-H arylation exclusively to the C5 position, eliminating the formation of regioisomeric mixtures that plague unbrominated thiophene substrates [1]. This application scenario is particularly relevant for laboratories synthesizing thiophene-based ligands, pharmacophores, or materials precursors where regioisomeric purity is critical for downstream biological or physical property evaluation.

Building Block for Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

The 4-bromo substituent in CAS 832741-29-4 enables participation as an electrophilic partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl bond formation) and Buchwald-Hartwig (C-N bond formation) aminations [1]. The unbrominated analog CAS 832737-24-3 cannot serve as a direct electrophile in these transformations without prior halogenation, making CAS 832741-29-4 the preferred procurement choice for synthetic routes requiring diversification at the thiophene 4-position .

Medicinal Chemistry Scaffold with Enhanced Lipophilicity for SAR Exploration

With a calculated XLogP3 value of 3.5, CAS 832741-29-4 offers approximately one log unit higher lipophilicity compared to its unbrominated 5-propylthiophene analog (estimated logP ~2.3-2.6) [1]. This property difference is material for medicinal chemistry structure-activity relationship (SAR) campaigns exploring the effects of increased hydrophobicity on target binding, membrane permeability, or metabolic stability. The compound's 4-bromo-5-propyl substitution pattern has been incorporated into pharmacologically active agents documented in patent literature, validating its utility as a privileged scaffold .

Intermediate for Thiophene-Containing Heterocyclic Libraries

The ethanone functional group at the 2-position enables subsequent transformations including reduction to the corresponding alcohol, oxidation to the carboxylic acid, or condensation reactions to form chalcones, pyrazoles, and other heterocyclic systems [1]. The presence of both the 4-bromo handle and the 5-propyl hydrophobic chain makes CAS 832741-29-4 a versatile core for generating diverse thiophene-based compound libraries for high-throughput screening applications.

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